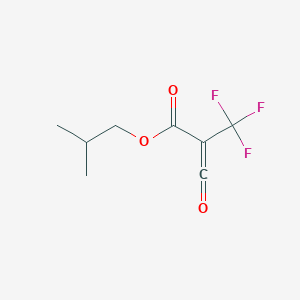
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C7H9F3O3. It is characterized by the presence of a trifluoromethyl group and an ester functional group, making it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 3-oxo-2-(trifluoromethyl)prop-2-enoic acid with 2-methylpropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-oxo-2-(trifluoromethyl)propanoic acid.
Reduction: 2-Methylpropyl 3-hydroxy-2-(trifluoromethyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The ester functional group can undergo hydrolysis to release active metabolites that exert specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(trifluoromethyl)prop-2-enoate: Similar structure but with a methyl group instead of a 2-methylpropyl group.
Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
Uniqueness
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
62935-36-8 |
|---|---|
Formule moléculaire |
C8H9F3O3 |
Poids moléculaire |
210.15 g/mol |
InChI |
InChI=1S/C8H9F3O3/c1-5(2)4-14-7(13)6(3-12)8(9,10)11/h5H,4H2,1-2H3 |
Clé InChI |
ZOSKXPLVGAXBFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(=C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


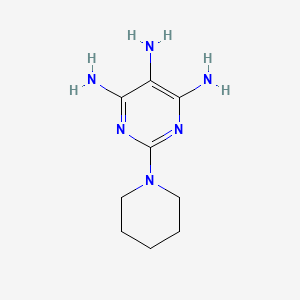

![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
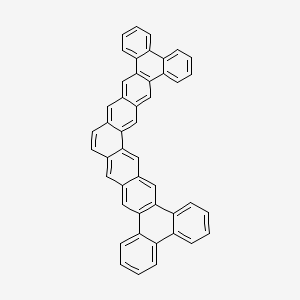
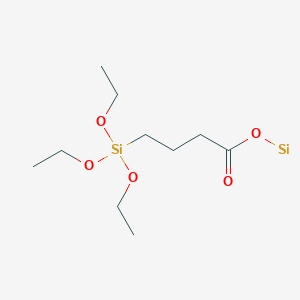
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
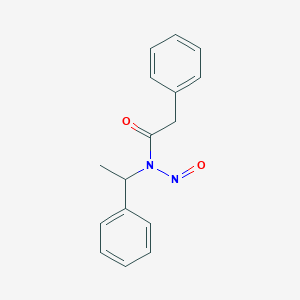
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
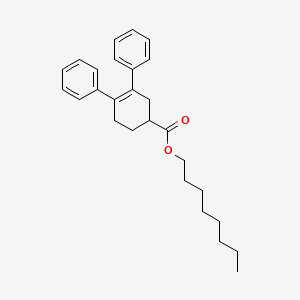


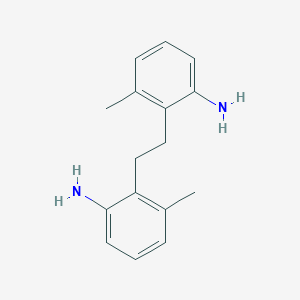
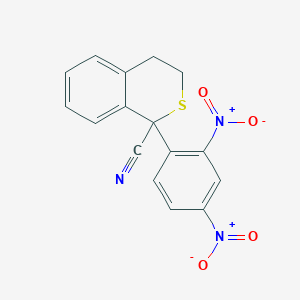
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
